7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound known for its unique structural properties and reactivity. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This compound is of significant interest in various fields of scientific research due to its versatile applications and reactivity.
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine are amino-functionalized carbon dots (CDs) . These CDs are involved in the nucleophilic substitution reaction with the compound .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction . This reaction involves the compound and the –NH2 groups on the amino-functionalized carbon dots (CDs), producing a novel carbon dot-based hybrid .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the fluorescence emission pathway . The compound gives rise to new photoluminescence, which is significantly quenched by p-phenylenediamine (PPD) via static quenching .
Result of Action
The result of the compound’s action is the production of a novel carbon dot-based hybrid . This hybrid exhibits characteristic fluorescence emission, providing a novel sensing approach for fluorometric detection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of p-phenylenediamine (PPD) in the environment can significantly quench the photoluminescence of the compound .
Biochemical Analysis
Biochemical Properties
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine plays a significant role in biochemical reactions, particularly as a fluorescent reagent. It interacts with free sulfhydryls and N-terminals within proteins, making it a valuable tool for labeling and detecting these biomolecules . The compound’s interaction with proteins involves the formation of covalent bonds, which enhances its stability and fluorescence properties. Additionally, this compound is used as a trapping agent for cysteine sulfenic acid, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Furthermore, this compound can induce changes in gene expression patterns, leading to alterations in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group allows it to participate in nucleophilic substitution reactions, forming stable adducts with target molecules . This binding mechanism is crucial for its role as a fluorescent probe, as it enhances the compound’s fluorescence intensity and specificity. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, thereby influencing their catalytic activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under ambient conditions, with minimal degradation observed over extended periods . Exposure to extreme pH or temperature conditions can lead to its degradation, affecting its fluorescence properties and overall efficacy . Long-term effects on cellular function have also been documented, with prolonged exposure to this compound resulting in cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used effectively for biochemical labeling and detection . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further studied for their biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . This distribution pattern is essential for its effectiveness as a fluorescent probe, as it determines the sites of interaction and detection within the cell .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interaction with target biomolecules and facilitates its role in biochemical labeling and detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of 7-chloro-2,1,3-benzoxadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 7-chloro-4-nitro-2,1,3-benzoxadiazole, which is then subjected to amination to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and amination steps are carefully monitored to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as the nitro and chloro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Scientific Research Applications
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in the labeling of biomolecules due to its fluorescent properties.
Industry: The compound is used in the development of optoelectronic materials and sensors.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar in structure but lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
7-Chloro-2,1,3-benzoxadiazol-4-amine: Similar in structure but lacks the nitro group, affecting its reactivity and applications.
7-Chloro-N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine: A methylated derivative with different reactivity and applications.
Uniqueness
7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications .
Properties
IUPAC Name |
7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWTWPQGWLSURI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370668 | |
Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227199-11-3 | |
Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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